molecular formula C7H7BN2O2 B597580 1H-Pyrrolo[2,3-B]pyridin-4-ylboronic acid CAS No. 1246761-84-1

1H-Pyrrolo[2,3-B]pyridin-4-ylboronic acid

Cat. No. B597580
Key on ui cas rn: 1246761-84-1
M. Wt: 161.955
InChI Key: DPSPGIZCHXNPRZ-UHFFFAOYSA-N
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Patent
US08252802B2

Procedure details

4-Bromo-1H-pyrrolo[2,3-b]pyridine (0.944 g, 4.79 mmol) in THF (10 ml) was added dropwise to sodium hydride (0.240 g, 5.99 mmol) in THF (10 ml) at 20° C. under nitrogen. The resulting mixture was stirred at 20° C. for 10 minutes. The reaction mixture was cooled to −78° C. and n-butyllithium in hexanes (2.396 mL, 5.99 mmol) was added dropwise over 10 minutes and stirred at −78° C. for 10 minutes. Triisopropyl borate (3.32 mL, 14.37 mmol) was added dropwise over 2 minutes and the reaction mixture allowed to warm to RT over 1.5 hours. The reaction mixture was quenched with water (10 ml) and C18 silica gel was added (10 g) and the mixture was concentrated in vacuo. The resultant solid was purified by reverse phase flash silica chromatography, eluting with a gradient of 5 to 40% acetonitrile in water. Pure fractions were evaporated to afford 1H-pyrrolo[2,3-b]pyridin-4-ylboronic acid (0.590 g, 76%); m/z: (ES+) MH+, 162.88.
Quantity
0.944 g
Type
reactant
Reaction Step One
Quantity
0.24 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
2.396 mL
Type
reactant
Reaction Step Two
Quantity
3.32 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][N:5]=[C:4]2[NH:8][CH:9]=[CH:10][C:3]=12.[H-].[Na+].C([Li])CCC.[B:18](OC(C)C)([O:23]C(C)C)[O:19]C(C)C>C1COCC1>[NH:8]1[C:4]2=[N:5][CH:6]=[CH:7][C:2]([B:18]([OH:23])[OH:19])=[C:3]2[CH:10]=[CH:9]1 |f:1.2|

Inputs

Step One
Name
Quantity
0.944 g
Type
reactant
Smiles
BrC1=C2C(=NC=C1)NC=C2
Name
Quantity
0.24 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
hexanes
Quantity
2.396 mL
Type
reactant
Smiles
Step Three
Name
Quantity
3.32 mL
Type
reactant
Smiles
B(OC(C)C)(OC(C)C)OC(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 20° C. for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to −78° C.
STIRRING
Type
STIRRING
Details
stirred at −78° C. for 10 minutes
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
to warm to RT over 1.5 hours
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with water (10 ml)
ADDITION
Type
ADDITION
Details
C18 silica gel was added (10 g)
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resultant solid was purified by reverse phase flash silica chromatography
WASH
Type
WASH
Details
eluting with a gradient of 5 to 40% acetonitrile in water
CUSTOM
Type
CUSTOM
Details
Pure fractions were evaporated

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
N1C=CC=2C1=NC=CC2B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.59 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 76.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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